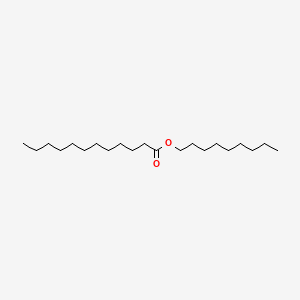

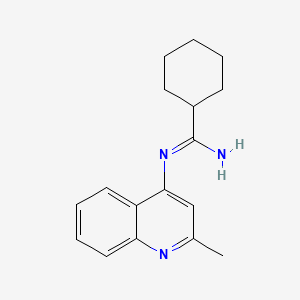

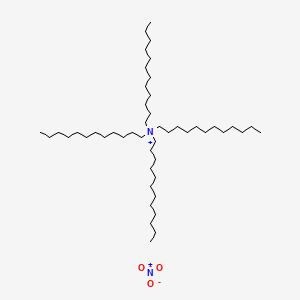

![molecular formula C12H9ClN2OS B1622995 2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile CAS No. 672950-06-0](/img/structure/B1622995.png)

2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile

Descripción general

Descripción

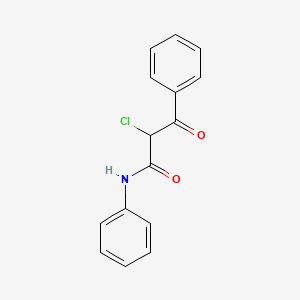

“2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities . The compound is similar to “1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone” which has a molecular weight of 267.73 .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Aplicaciones Científicas De Investigación

Conversion and Reactivity Studies

Conversion of 4-substituted benzo-2,1,3-thiadiazoles : Research demonstrated that under the influence of hydrogen peroxide and hydrochloric acid in acetonitrile, 4-substituted benzo-2,1,3-thiadiazoles form 5-chloro-4,7-dioxobenzo-2,1,3-thiadiazole, alongside the production of corresponding 5,7-dichloro derivatives in some cases (Belen'kaya et al., 1988). This study showcases the compound's potential for generating structurally diverse derivatives through selective chlorination and oxidation reactions.

Mechanistic Insights and Molecular Interactions

Role of ion-molecule pairs in solvolysis reactions : The solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures provided insight into nucleophilic addition and rearrangement reactions, highlighting the compound's reactivity and the influence of solvent interactions on product distribution (Jia et al., 2002). This research contributes to understanding the solvolysis mechanism and the stability of intermediates in related chemical reactions.

Synthesis and Application in Medicinal Chemistry

Ultrasound-mediated synthesis of novel compounds : A study reported the ultrasound-promoted synthesis of novel thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, evaluated for their anticancer activities. This method exemplifies an environmentally friendly and efficient approach to synthesizing compounds with potential biological applications (Tiwari et al., 2016). While the focus was on anticancer activity, the methodology underscores the utility of "2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile" derivatives in synthesizing biologically relevant molecules.

Molecular Structure and Analysis

Helix-helix interactions and molecular structure : Research on 2-amino-4-(thiazolin-2-yl)phenol, a compound structurally related to "2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile", highlighted its ability to form heterochiral sheets of helical polymers, offering insights into the molecular interactions and chiral properties of similar compounds (Stefankiewicz et al., 2011). This study aids in understanding the structural dynamics and potential applications of these compounds in designing materials with specific chiral properties.

Propiedades

IUPAC Name |

2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2OS/c13-12-15-7-11(17-12)8-16-10-3-1-9(2-4-10)5-6-14/h1-4,7H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDMZDMXIZZEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OCC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396675 | |

| Record name | {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile | |

CAS RN |

672950-06-0 | |

| Record name | {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.